4-amino-N-(3-ethoxypropyl)benzenesulfonamide
CAS No.: 931374-67-3
Cat. No.: VC4956300
Molecular Formula: C11H18N2O3S
Molecular Weight: 258.34
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 931374-67-3 |
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Molecular Formula | C11H18N2O3S |
Molecular Weight | 258.34 |
IUPAC Name | 4-amino-N-(3-ethoxypropyl)benzenesulfonamide |
Standard InChI | InChI=1S/C11H18N2O3S/c1-2-16-9-3-8-13-17(14,15)11-6-4-10(12)5-7-11/h4-7,13H,2-3,8-9,12H2,1H3 |
Standard InChI Key | VJVOBKOTTWEKQN-UHFFFAOYSA-N |
SMILES | CCOCCCNS(=O)(=O)C1=CC=C(C=C1)N |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
4-Amino-N-(3-ethoxypropyl)benzenesulfonamide belongs to the benzenesulfonamide class, featuring:
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Benzenesulfonamide core: A benzene ring substituted with a sulfonamide group at position 1.
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Amino group: At position 4 of the benzene ring, enhancing hydrogen-bonding potential.
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3-Ethoxypropyl side chain: A three-carbon alkyl chain terminated with an ethoxy group, contributing to lipophilicity.
The compound’s IUPAC name derives from these substituents: N-(3-ethoxypropyl)-4-aminobenzenesulfonamide. Key identifiers include:
Property | Value | Source |
---|---|---|
CAS Number | 931374-67-3 | |
Molecular Formula | ||
Molecular Weight | 258.34 g/mol | |
MDL Number | MFCD09271350 |
Synthesis and Manufacturing
Industrial Production
MolCore BioPharmatech reports large-scale synthesis under ISO-certified conditions, achieving ≥97% purity . Although detailed protocols are proprietary, generalized sulfonamide synthesis routes suggest:
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Sulfonation: Reaction of 4-nitrobenzenesulfonyl chloride with 3-ethoxypropylamine.
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Reduction: Catalytic hydrogenation to convert the nitro group to an amine.
Key process challenges include controlling exothermic reactions during sulfonation and minimizing byproducts through precise temperature modulation .
Analytical Validation
Quality control employs:
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HPLC: Retention time comparison against reference standards.
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Mass Spectrometry: ESI-MS confirming [M+H] peak at m/z 259.3 .
Pharmaceutical Applications
Role as an API Intermediate
The compound’s dual functionality (amine + sulfonamide) makes it versatile for:
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Antimicrobial agents: Sulfonamides historically inhibit dihydropteroate synthase in bacteria .
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Carbonic anhydrase inhibitors: Structural analogs show activity in glaucoma and epilepsy therapies .
Drug Candidate Optimization
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Solubility: LogP ≈ 1.5 (predicted) balances hydrophilicity and membrane permeability.
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Metabolic stability: The ethoxypropyl chain resists oxidative degradation compared to shorter alkoxy groups .
Exposure Control
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Ventilation: Local exhaust to maintain airborne concentrations <1 mg/m.
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Storage: In airtight containers at 2–8°C, away from oxidizing agents .
Research Trends and Future Directions
Recent Studies (2020–2025)
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Structure-activity relationships: Modifications to the ethoxypropyl chain improve selectivity for bacterial vs. human carbonic anhydrases .
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Cocrystal engineering: Enhancing solubility via coformers like succinic acid .
Unresolved Challenges
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